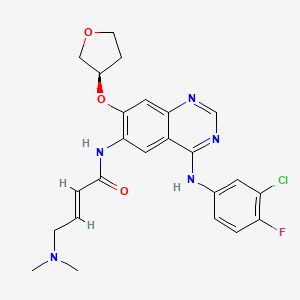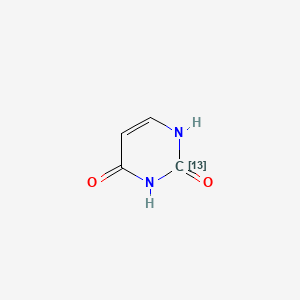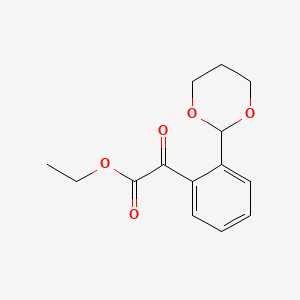![molecular formula C12H9N3 B1311722 3-フェニルピラゾロ[1,5-a]ピリミジン CAS No. 394208-27-6](/img/structure/B1311722.png)
3-フェニルピラゾロ[1,5-a]ピリミジン
概要
説明
3-Phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that consists of a pyrazole ring fused to a pyrimidine ring with a phenyl group attached at the third position.
科学的研究の応用
3-Phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
生化学分析
Biochemical Properties
3-Phenylpyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It acts as an inhibitor of several key enzymes, including cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). By inhibiting CDKs, 3-Phenylpyrazolo[1,5-a]pyrimidine can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its inhibition of PDEs affects the levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in cellular signaling pathways . The compound also interacts with various proteins and receptors, modulating their activity and contributing to its therapeutic effects.
Cellular Effects
3-Phenylpyrazolo[1,5-a]pyrimidine exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest and promotes apoptosis by inhibiting CDKs and other key regulatory proteins . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, 3-Phenylpyrazolo[1,5-a]pyrimidine influences cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 3-Phenylpyrazolo[1,5-a]pyrimidine involves its interaction with various biomolecules at the molecular level. This compound binds to the active sites of CDKs and PDEs, inhibiting their enzymatic activity and disrupting normal cellular functions . By binding to these enzymes, 3-Phenylpyrazolo[1,5-a]pyrimidine prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates the levels of cyclic nucleotides by inhibiting PDEs, which in turn affects downstream signaling pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylpyrazolo[1,5-a]pyrimidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 3-Phenylpyrazolo[1,5-a]pyrimidine maintains its inhibitory effects on CDKs and PDEs, leading to sustained cell cycle arrest and apoptosis in cancer cells . Prolonged exposure to the compound may result in adaptive cellular responses, such as the upregulation of compensatory pathways, which can mitigate its effects over time .
Dosage Effects in Animal Models
The effects of 3-Phenylpyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits tumor growth and reduces inflammation without causing significant toxicity . At higher doses, 3-Phenylpyrazolo[1,5-a]pyrimidine can induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to its impact on metabolic pathways and organ function . Threshold effects have been observed, where the therapeutic benefits of the compound are maximized at specific dosage ranges, beyond which toxicity becomes a concern .
Metabolic Pathways
3-Phenylpyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways, including those related to nucleotide metabolism and energy production . The compound interacts with enzymes such as phosphodiesterases, which regulate the levels of cyclic nucleotides, and kinases, which are involved in phosphorylation reactions . These interactions affect the overall metabolic flux within the cell, leading to changes in metabolite levels and energy production . Additionally, 3-Phenylpyrazolo[1,5-a]pyrimidine can influence the expression of genes involved in metabolic pathways, further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Phenylpyrazolo[1,5-a]pyrimidine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and is also transported by specific transporters and binding proteins . Once inside the cell, 3-Phenylpyrazolo[1,5-a]pyrimidine can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on target enzymes and proteins . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 3-Phenylpyrazolo[1,5-a]pyrimidine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDKs, PDEs, and other target proteins . The presence of specific targeting signals and post-translational modifications can direct 3-Phenylpyrazolo[1,5-a]pyrimidine to specific subcellular compartments, enhancing its efficacy and specificity . Additionally, the localization of the compound within the cell can influence its stability and degradation, affecting its overall activity and function .
準備方法
Synthetic Routes and Reaction Conditions
3-Phenylpyrazolo[1,5-a]pyrimidine can be synthesized through various methods. One common approach involves the condensation of 3-aminopyrazole with β-dicarbonyl compounds under acidic conditions . Another method includes the reaction of 3-aminopyrazole with enaminones or β-haloenones . These reactions can be carried out under microwave irradiation or conventional heating to achieve good yields .
Industrial Production Methods
Industrial production of 3-Phenylpyrazolo[1,5-a]pyrimidine typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvent-free reactions, or environmentally friendly solvents such as deep eutectic solvents . The use of microwave irradiation and ultrasound-assisted reactions can also enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
3-Phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrazolo[1,5-a]pyrimidine core .
作用機序
The mechanism of action of 3-Phenylpyrazolo[1,5-a]pyrimidine varies depending on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity . In antifungal applications, it may disrupt the cell membrane integrity of fungi, leading to cell death . The compound’s photophysical properties are attributed to its rigid and planar structure, which allows for efficient light absorption and emission .
類似化合物との比較
3-Phenylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its antiparasitic and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazine: Exhibits antitumor potential and kinase inhibition properties.
Pyrazolo[1,5-a]pyrimidine derivatives: Various derivatives have been synthesized with different biological activities, including anti-inflammatory, analgesic, and antipyretic properties.
The uniqueness of 3-Phenylpyrazolo[1,5-a]pyrimidine lies in its structural versatility and the wide range of biological activities it exhibits, making it a valuable compound for further research and development in various scientific fields .
特性
IUPAC Name |
3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-14-15-8-4-7-13-12(11)15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOHSRIBNZCJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC=CN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432181 | |
| Record name | Pyrazolo[1,5-a]pyrimidine, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394208-27-6 | |
| Record name | Pyrazolo[1,5-a]pyrimidine, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-phenylpyrazolo[1,5-a]pyrimidine a promising scaffold for drug development?
A: 3-phenylpyrazolo[1,5-a]pyrimidine derivatives have shown promising activity as antagonists of the corticotropin-releasing factor-1 (CRF1) receptor []. This receptor is involved in the body's response to stress and is a potential target for treating anxiety and depression.
Q2: How does the structure of 3-phenylpyrazolo[1,5-a]pyrimidine contribute to its activity as a CRF1 antagonist?
A: Structure-activity relationship (SAR) studies have shown that modifications to the 3-phenylpyrazolo[1,5-a]pyrimidine core can significantly impact its CRF1 antagonist activity []. For example, introducing a weakly basic pyridine ring at the 3-position was found to improve water solubility and maintain potent binding affinity [].
Q3: Can you provide an example of a 3-phenylpyrazolo[1,5-a]pyrimidine derivative that has been explored clinically?
A: Compound 26h (2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine), also known as NBI 30775/R121919, is a 3-phenylpyrazolo[1,5-a]pyrimidine derivative that exhibited good binding affinity for the human CRF1 receptor and showed efficacy in animal models of anxiety []. This compound advanced to clinical trials for major depressive disorder [].
Q4: Beyond CRF1 antagonism, what other biological activities have been explored for 3-phenylpyrazolo[1,5-a]pyrimidine derivatives?
A: Research has explored the potential of 3-phenylpyrazolo[1,5-a]pyrimidine derivatives as anti-tubercular agents, specifically targeting the enzyme decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1) [].
Q5: How were 3-phenylpyrazolo[1,5-a]pyrimidine derivatives designed for targeting DprE1?
A: Researchers developed a pharmacophore model and virtually screened a chemical database to identify potential DprE1 inhibitors []. These hits served as leads for designing novel 3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione derivatives [].
Q6: What computational chemistry approaches have been used to study 3-phenylpyrazolo[1,5-a]pyrimidine derivatives?
A: ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions were performed on a series of 3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione derivatives to assess their drug-like properties [].
Q7: Have any 3-phenylpyrazolo[1,5-a]pyrimidine derivatives shown promising anti-tubercular activity?
A: Yes, one of the synthesized 3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione derivatives exhibited potent activity against Mycobacterium bovis [], highlighting the potential of this chemical class for anti-tuberculosis drug development.
Q8: What synthetic routes are commonly used to access 3-phenylpyrazolo[1,5-a]pyrimidine derivatives?
A: Several synthetic approaches have been reported, including the reaction of 3,5-diamino-4-phenylpyrazole with various 1,3-dicarbonyl compounds to afford 2-aminopyrazolo[1,5-a]pyrimidine derivatives []. Additionally, the reaction of phenylmalononitrile with hydrazine hydrate offers a route to the key intermediate 3,5-diamino-4-phenylpyrazole [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)

